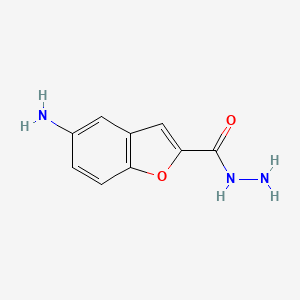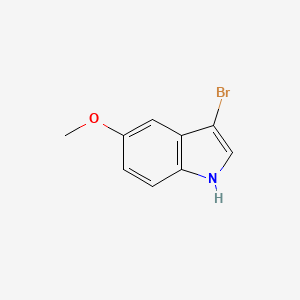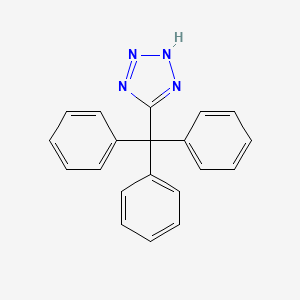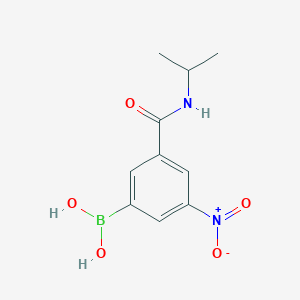
5-Amino-1-benzofuran-2-carbohydrazide
Vue d'ensemble
Description
5-Amino-1-benzofuran-2-carbohydrazide is a biochemical used for proteomics research . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-2-carbohydrazide has been reported by Halli and co-workers . They also reported its Co(II), Cu(II), Ni(II), Cd(II), Hg(II), Zn(II), and UO 2 (II) complexes and Th(IV) complexes of phenylisocyanate (BCPT)/ p-chlorophenylisothiocyanate (BCCIPT) .
Molecular Structure Analysis
The molecular formula of this compound is C9H9N3O2, with a molecular weight of 191.19 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Halli and co-workers reported the synthesis of benzofuran-2-carbohydrazide and its Co(II), Cu(II), Ni(II), Cd(II), Hg(II), Zn(II), and UO 2 (II) complexes and Th(IV) complexes of phenylisocyanate (BCPT)/ p-chlorophenylisothiocyanate (BCCIPT) .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H9N3O2, and it has a molecular weight of 191.19 .
Applications De Recherche Scientifique
Activité anticancéreuse
Les composés benzofuraniques ont montré des effets significatifs d'inhibition de la croissance cellulaire dans diverses cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire .
Agents antimicrobiens
Les benzofuranes sont explorés comme échafaudages pour de nouveaux agents antimicrobiens en raison de leur efficacité dans divers domaines de la thérapie antimicrobienne .
Inhibiteurs doubles pour le cancer du sein
Certains hybrides benzofuraniques ont été conçus comme des inhibiteurs doubles CDK2/GSK-3β ciblant le cancer du sein .
Améliorateurs de la libération des neurotransmetteurs
Certains médicaments à base de benzofurane sont utilisés comme stimulateurs de l'activité catécholaminergique et sérotoninergique, stimulant la libération de neurotransmetteurs dans le cerveau .
Mécanisme D'action
Target of Action
5-Amino-1-benzofuran-2-carbohydrazide is a compound that has been found to have antimicrobial properties .
Mode of Action
It is known that benzofuran derivatives, which include this compound, can interact with various targets in microbial cells, leading to their death . These interactions could involve binding to essential proteins or enzymes, disrupting their function and thus inhibiting the growth of the microbes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and proliferation of microbes. By interacting with key components of these pathways, the compound can disrupt normal cellular processes, leading to cell death .
Result of Action
The result of the action of this compound is the inhibition of microbial growth, leading to the death of the microbes . This is achieved through the compound’s interactions with its targets within the microbial cells, disrupting essential cellular processes .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Amino-1-benzofuran-2-carbohydrazide is its high yield in the synthesis reaction. This makes it an ideal compound for use in lab experiments. However, there are some limitations to its use, such as the fact that it is not very soluble in water, and therefore it must be used in an organic solvent. In addition, the reaction is temperature-sensitive, and must be monitored closely in order to achieve the desired yield.
Orientations Futures
Given the wide range of applications of 5-Amino-1-benzofuran-2-carbohydrazide, there are many potential future directions for research. These include the development of new drugs based on the compound's mechanism of action, the study of its biochemical and physiological effects, and the development of new synthesis methods for the compound. Additionally, further research could be conducted into the use of this compound in the synthesis of various compounds, such as polymers and dyes.
Analyse Biochimique
Biochemical Properties
5-Amino-1-benzofuran-2-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in cells . Additionally, this compound can bind to sigma receptors, which are proteins involved in cell signaling and neuroprotection . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with sigma receptors, leading to changes in gene expression and cellular metabolism . In particular, the compound has been shown to upregulate the expression of tumor suppressor microRNAs, such as miR-122 and miR-29b, which play a role in inhibiting cell proliferation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to carbonic anhydrase, inhibiting its activity and affecting pH regulation in cells . Additionally, this compound can interact with sigma receptors, leading to changes in cell signaling pathways and gene expression . These interactions at the molecular level contribute to the compound’s overall effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as cell death and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit carbonic anhydrase, affecting pH regulation and ion balance in cells . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . These interactions highlight the compound’s potential in studying metabolic pathways and developing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, this compound can bind to proteins that facilitate its distribution and accumulation in specific tissues . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and proteins involved in cellular processes
Propriétés
IUPAC Name |
5-amino-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUALFRENAVLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387237.png)
![6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide](/img/structure/B1387239.png)
![4-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B1387240.png)




![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)

![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)